molecular formula C11H15N3O2 B13912765 N-cyclohexyl-3-nitropyridin-4-amine CAS No. 103565-87-3

N-cyclohexyl-3-nitropyridin-4-amine

Cat. No.: B13912765
CAS No.: 103565-87-3
M. Wt: 221.26 g/mol
InChI Key: CORWJUKXATVWNW-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-nitropyridin-4-amine is a chemical compound with the molecular formula C11H15N3O2 and a molar mass of 221.26 g/mol It is characterized by the presence of a cyclohexyl group attached to a nitropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-nitropyridine with cyclohexylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of N-cyclohexyl-3-nitropyridin-4-amine may involve continuous flow synthesis techniques to ensure high yield and purity. This method minimizes the accumulation of potentially hazardous intermediates and allows for better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-nitropyridin-4-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N-cyclohexyl-3-aminopyridin-4-amine.

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of oxidized pyridine derivatives.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its antimicrobial and anti-tubercular activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-3-nitropyridin-4-amine is unique due to its specific structural features, such as the cyclohexyl group and the nitro group on the pyridine ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

103565-87-3

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

N-cyclohexyl-3-nitropyridin-4-amine

InChI

InChI=1S/C11H15N3O2/c15-14(16)11-8-12-7-6-10(11)13-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,12,13)

InChI Key

CORWJUKXATVWNW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C=NC=C2)[N+](=O)[O-]

solubility

29.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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